2-Chloro-4-nitrobenzene-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

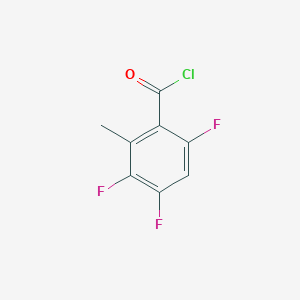

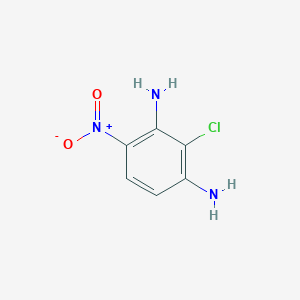

“2-Chloro-4-nitrobenzene-1,3-diamine” is a chemical compound with the molecular formula C6H6ClN3O2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. The compound contains a benzene ring substituted with a chlorine atom, a nitro group, and two amine groups .

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-nitrobenzene-1,3-diamine” consists of a benzene ring with a chlorine atom, a nitro group, and two amine groups attached to it . The positions of these substituents on the benzene ring can significantly influence the properties and reactivity of the molecule.

Aplicaciones Científicas De Investigación

- 2-Chloro-4-nitrobenzene-1,3-diamine serves as an intermediate in the synthesis of dyes and pigments . Its chemical structure allows for modifications that lead to vibrant colorants used in textiles, printing, and other industries.

- 1-Chloro-2,4-dinitrobenzene , a closely related compound, is used as a reagent for detecting and quantifying pyridine derivatives. Researchers can assess the presence of pyridine-containing compounds in various samples using this method .

Dye and Pigment Intermediates

Detection and Determination of Pyridine Compounds

These applications highlight the versatility of 2-Chloro-4-nitrobenzene-1,3-diamine in both analytical techniques and chemical synthesis. Researchers continue to explore its properties and potential across various scientific domains . If you need further details or additional applications, feel free to ask! 😊

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-4-nitrobenzene-1,3-diamine is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their stability and reactivity .

Mode of Action

2-Chloro-4-nitrobenzene-1,3-diamine interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The interaction of 2-Chloro-4-nitrobenzene-1,3-diamine with its targets affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile, while maintaining the aromaticity of the compound . The downstream effects of this interaction include the formation of various substituted benzene derivatives .

Result of Action

The molecular and cellular effects of 2-Chloro-4-nitrobenzene-1,3-diamine’s action are largely dependent on the specific context in which it is used. In general, the compound’s interaction with the benzene ring can lead to the formation of various substituted benzene derivatives . These derivatives can have a wide range of properties and potential applications, depending on the specific substituents that are introduced.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-nitrobenzene-1,3-diamine. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the electrophilic aromatic substitution reactions in which the compound participates

Propiedades

IUPAC Name |

2-chloro-4-nitrobenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLGTOMYCVBTHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572701 |

Source

|

| Record name | 2-Chloro-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261764-92-5 |

Source

|

| Record name | 2-Chloro-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)